![molecular formula C24H20N2O3 B2643521 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate CAS No. 1096074-58-6](/img/structure/B2643521.png)
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate
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Overview
Description
“[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate” is a chemical compound offered by Benchchem. It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of a related compound, 2-[(cyanomethyl)anilino]benzoic acid, is C15H12N2O2 . The molecular weight is 252.275 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis of 2-Arylbenzothiazoles
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate might be used in the synthesis of various 2-arylbenzothiazoles, which have applications in antitumor treatments. A study by Hutchinson, Stevens, and Westwell (2000) detailed the regiospecific synthesis of these compounds, highlighting their potential in antitumor applications. This synthesis approach can be applied to produce 2-arylbenzothiazoles with both electron-withdrawing and electron-donating substituents on the aryl ring (Hutchinson, Stevens, & Westwell, 2000).
Domino Condensation/S-Arylation/Heterocyclization Reactions
In the field of pharmaceutical chemistry, [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate could be involved in domino condensation/S-arylation/heterocyclization reactions. Such reactions are crucial for the synthesis of 2-N-substituted benzothiazoles, commonly used as core structures in pharmaceutically important agents. Ma et al. (2011) explored this method, which is significant for the development of anti-HIV agents, antibacterial compounds, and various receptor ligands (Ma et al., 2011).
DNA-Binding Studies and Antioxidant Activities
The compound may also play a role in the development of silver(I) complexes with potential for DNA-binding and antioxidant activities. Wu et al. (2014) investigated ligands bis(benzimidazol-2-ylmethyl)aniline derivatives, which showed promising results in intercalating DNA and scavenging free radicals, indicative of potential biomedical applications (Wu et al., 2014).
Synthesis of Heteroacenes
Kawaguchi, Nakano, and Nozaki (2007) demonstrated the synthesis of ladder-type heteroacenes, including pyrrole or furan rings, from 2,5-bis(o-chloroaryl)hydroquinones, a process in which [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate might be implicated. These heteroacenes are significant due to their lower HOMO energy levels and larger band gaps, making them suitable for various electronic applications (Kawaguchi, Nakano, & Nozaki, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c25-15-16-26(21-12-5-2-6-13-21)23(27)18-29-24(28)22-14-8-7-11-20(22)17-19-9-3-1-4-10-19/h1-14H,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLYRQKWGZIJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)OCC(=O)N(CC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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